molecular formula C7H12O B1401241 Spiro[3.3]heptan-2-ol CAS No. 1502422-51-6

Spiro[3.3]heptan-2-ol

Cat. No.: B1401241
CAS No.: 1502422-51-6
M. Wt: 112.17 g/mol
InChI Key: SLBGAAXUJGPVSV-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ol (CAS 1502422-51-6) is a sp3-rich, alicyclic alcohol serving as a valuable building block in drug discovery and organic synthesis. The spiro[3.3]heptane scaffold is recognized for its rigid three-dimensional structure and favorable physicochemical properties, making it a prominent saturated bioisostere for flat aromatic rings like benzene . This substitution strategy helps improve solubility, reduce metabolic clearance, and access novel, underexplored chemical space. The hydroxyl group at the 2-position provides a versatile handle for further synthetic elaboration, enabling the construction of diverse derivatives for structure-activity relationship (SAR) studies. Researchers are exploring spiro[3.3]heptane derivatives for various applications, including as novel hole-transporting materials in perovskite solar cells and as key scaffolds in the development of pharmaceutical candidates, such as STAT3 inhibitors for oncology research . The compound is characterized by its molecular formula (C7H12O) and a molecular weight of 112.17 g/mol . Please handle with care and consult the Safety Data Sheet. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-4-7(5-6)2-1-3-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBGAAXUJGPVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502422-51-6
Record name spiro[3.3]heptan-2-ol
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Synthetic Methodologies for Spiro 3.3 Heptan 2 Ol and Its Derivatives

Retrosynthetic Analysis Strategies

Retrosynthetic analysis provides a logical framework for designing the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. For Spiro[3.3]heptan-2-ol, the analysis primarily focuses on the disconnection of the spirocyclic core and the management of the hydroxyl functional group.

Key Disconnections in Spiro[3.3]heptane Synthesis

The construction of the spiro[3.3]heptane skeleton is the central challenge. Two primary retrosynthetic disconnections dominate the synthetic planning:

Double Cycloaddition Disconnection: This approach breaks the spiro[3.3]heptane into two separate cyclobutane (B1203170) precursors. The synthesis would then involve two consecutive ring-forming reactions. A common strategy involves a [2+2] cycloaddition to form the first cyclobutane ring, followed by a second cyclization to complete the spirocyclic system. diva-portal.org

Double Alkylation Disconnection: This strategy involves disconnecting one of the cyclobutane rings from a pre-existing cyclobutane core. The key intermediate is a cyclobutane substituted with two electrophilic groups at the same carbon (e.g., a 1,1-bis(halomethyl)cyclobutane). researchgate.netresearchgate.netchemrxiv.org This intermediate can then react with a dinucleophile or a C1-synthon in a double alkylation reaction to form the second four-membered ring. researchgate.netdiva-portal.orgresearchgate.netchemrxiv.org

These strategies are summarized in the table below.

Disconnection StrategyKey Intermediate(s)Forward Reaction Type
Double CycloadditionAlkene + Ketene (B1206846) (or equivalent)Sequential [2+2] Cycloadditions
Double Alkylation1,1-bis(halomethyl)cyclobutane + C1-Dinucleophile (e.g., Malonate ester)Intramolecular or Intermolecular Double Substitution

This table illustrates the primary retrosynthetic approaches to the spiro[3.3]heptane core.

Functional Group Interconversion (FGI) within this compound Pathways

Functional Group Interconversion (FGI) is a crucial tactic in synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk In the context of this compound synthesis, the most common and direct precursor is the corresponding ketone, Spiro[3.3]heptan-2-one. The synthesis of the core scaffold often yields a ketone, which can then be readily converted to the target alcohol.

The primary FGI is the reduction of the ketone to an alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with a variety of reducing agents.

Furthermore, the ketone intermediate serves as a versatile hub for accessing a wide range of other functionalized spiro[3.3]heptane derivatives, demonstrating the power of FGI in diversifying the scaffold for applications in medicinal chemistry. researchgate.netchemrxiv.orgresearchgate.net For example, the ketone can be transformed into amines, bromides, carboxylic acids, and boronic esters through multi-step sequences. researchgate.netchemrxiv.orgresearchgate.net

Precursor Functional GroupTarget Functional GroupReagent/Reaction Type
Ketone (Spiro[3.3]heptan-2-one)Alcohol (this compound)Reduction (e.g., NaBH₄, LiAlH₄)
KetoneAlkaneWolff-Kishner Reduction
KetoneAmineReductive Amination
KetoneBromide (via Alcohol)Substitution (e.g., PBr₃)

This table summarizes key functional group interconversions starting from a spiro[3.3]heptanone intermediate.

Core Spiro[3.3]heptane Scaffold Construction

The assembly of the strained spiro[3.3]heptane core is achieved through several cyclization strategies. The most prominent methods are [2+2] cycloadditions and double alkylation reactions.

Cyclization Reactions

The [2+2] cycloaddition between a ketene and an alkene is a powerful method for constructing four-membered rings. diva-portal.org Dichloroketene (B1203229), generated in situ, is a particularly reactive and widely used ketene for these reactions. diva-portal.org The synthesis of a spiro[3.3]heptanone using this approach typically involves two successive cycloadditions. diva-portal.org

The general sequence is as follows:

First [2+2] Cycloaddition: An alkene is reacted with dichloroketene to form a 2,2-dichlorocyclobutanone derivative. Dichloroketene can be generated from the dehydrohalogenation of dichloroacetyl chloride with a base like triethylamine, or from the dehalogenation of trichloroacetyl chloride with activated zinc. diva-portal.org

Reductive Dechlorination: The resulting dichlorinated cyclobutanone (B123998) is treated with a reducing agent, such as activated zinc, to remove the chlorine atoms. nih.govgoogle.com

Second Ring Formation: The resulting cyclobutanone can be converted to an exocyclic alkene (e.g., via a Wittig reaction), which then undergoes a second [2+2] cycloaddition with dichloroketene. nih.gov Subsequent dechlorination yields the spiro[3.3]heptanone scaffold. nih.gov

StepReactionReagentsIntermediate/Product
1Dichloroketene GenerationTrichloroacetyl chloride, Activated Zn(Cu)Dichloroketene
2[2+2] CycloadditionAlkene + Dichloroketene2,2-Dichlorocyclobutanone derivative
3Reductive DechlorinationActivated Zn, NH₄ClCyclobutanone derivative
4OlefinationWittig or Tebbe ReagentMethylenecyclobutane derivative
5Second [2+2] CycloadditionMethylenecyclobutane + DichloroketeneDichlorinated Spiro[3.3]heptanone
6Final DechlorinationActivated ZnSpiro[3.3]heptanone

This table outlines a typical reaction sequence for constructing the spiro[3.3]heptane core using the dichloroketene cycloaddition method.

An alternative and highly effective strategy for constructing the second ring of the spiro[3.3]heptane system is through a double alkylation or substitution reaction. researchgate.netdiva-portal.org This method begins with a pre-formed cyclobutane that is functionalized with two leaving groups on a single carbon atom.

A common precursor for this route is 1,1-bis(bromomethyl)cyclobutane (B2691830) or a related derivative. researchgate.netchemrxiv.org This di-electrophile is then reacted with a C1-dinucleophile, such as a malonate diester or tosylmethyl isocyanide (TosMIC), in the presence of a base. researchgate.netresearchgate.netchemrxiv.org The reaction proceeds via two sequential SN2 reactions, where the nucleophile first displaces one leaving group and then cyclizes by displacing the second, thus forming the spirocyclic core. researchgate.netresearchgate.netchemrxiv.org

Di-electrophile PrecursorC1-NucleophileBaseResulting Spiro[3.3]heptane Derivative
1,1-bis(bromomethyl)cyclobutaneDiethyl malonateNaH, K₂CO₃Diethyl spiro[3.3]heptane-2,2-dicarboxylate
1,1-bis(bromomethyl)cyclobutaneTosylmethyl isocyanide (TosMIC)t-BuOKSpiro[3.3]heptan-2-one (after hydrolysis)

This table provides examples of double alkylation reactions used to synthesize the spiro[3.3]heptane scaffold.

This approach offers a convergent and often high-yielding route to functionalized spiro[3.3]heptanes, which can then be further elaborated to this compound. researchgate.netchemrxiv.org

Ring Expansion Strategies (e.g., Meinwald Oxirane Rearrangement)

Ring expansion strategies provide a powerful method for constructing the strained spiro[3.3]heptane framework from more readily accessible precursors. The Meinwald oxirane rearrangement, a Lewis acid-catalyzed transformation of epoxides to carbonyl compounds, is a notable example applied in this context. This rearrangement is particularly useful for synthesizing substituted spiro[3.3]heptanones, which are direct precursors to this compound.

The process typically begins with an exocyclic methylene (B1212753) cyclobutane, which is epoxidized to form a spiro-oxirane. Treatment of this oxirane with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), induces a rearrangement. In this reaction, one of the cyclobutane ring carbons migrates, leading to the expansion of the adjacent ring and formation of a spiro[3.3]heptanone. For instance, the rearrangement of a corresponding 8-oxadispiro[2.0.3.1]octane derivative has been utilized as a key step to build the functionalized spiro[3.3]heptane skeleton. nih.govrsc.org This method allows for the creation of the core structure with control over substituent placement. nih.gov Classical approaches to spiro[3.3]heptan-1-ones also involve an oxidative Meinwald rearrangement, which proceeds via the epoxidation of cyclopropylidenes. nih.gov

More broadly, semipinacol rearrangements of 1-cyclopropylcyclobutanols or 1-bicyclobutylcyclopropanols, mediated by acid, also serve as effective ring-expansion pathways to the spiro[3.3]heptan-1-one core. nih.gov These strategies highlight the utility of leveraging strain release in small rings to access the unique spiro[3.3]heptane architecture.

Olefination Protocols (e.g., Tebbe Olefination)

Olefination reactions are crucial for converting carbonyl groups into alkenes, a transformation that can be a key step in multi-step syntheses of spiro[3.3]heptane derivatives. While standard methods like the Wittig reaction are common, they can fail with sterically hindered or sensitive substrates. In such cases, the Tebbe olefination, using the Tebbe reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂), offers a more reactive alternative. organic-chemistry.orgwikipedia.org

The Tebbe reagent is particularly effective for the methylenation of ketones, esters, and amides. wikipedia.org In the synthesis of glutamic acid analogs built on the spiro[3.3]heptane scaffold, the standard Wittig reaction failed to work with an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov The use of the Tebbe protocol was required to achieve the desired olefination, which was a critical step in forming a precursor for the spirocyclic system. nih.gov

Another application involves the reaction of Tebbe's reagent with an N-Boc azetidinone. This reaction proceeds through the formation of a titanacyclobutane intermediate, which, after quenching with bromine, leads to a dihalide that can be cyclized to form a 2,6-diazaspiro[3.3]heptane derivative. rsc.org This demonstrates the reagent's utility in constructing one of the four-membered rings of the spiro[3.3]heptane system.

Olefination ProtocolSubstrate ExampleProduct TypeReference
Tebbe OlefinationO-silylated 2-(hydroxymethyl)cyclobutanoneCyclopropylidene derivative nih.gov
Tebbe OlefinationN-Boc azetidinone2,6-Diazaspiro[3.3]heptane precursor rsc.org

Photochemical Routes (e.g., Cross [2+2] Photocycloaddition)

Photochemical [2+2] cycloadditions represent a direct and efficient method for constructing the cyclobutane rings that form the spiro[3.3]heptane core. diva-portal.org This approach involves the reaction of two alkene-containing molecules under photochemical conditions to form a cyclobutane ring.

An intermolecular cross-selective [2+2] photocycloaddition between exocyclic arylidene oxetanes and electron-deficient alkenes can be promoted by visible-light triplet photosensitization. researchgate.net This reaction, using a commercially available Iridium(III) photosensitizer under blue light irradiation, provides access to a range of polysubstituted spiro[3.3]heptane motifs. researchgate.net The development of asymmetric catalytic [2+2] photocycloadditions, for instance using a chiral phosphoric acid as a Brønsted acid catalyst, allows for the synthesis of enantioenriched cyclobutane products. orgsyn.org

Another strategy involves successive [2+2] cycloadditions. For example, the reaction between dichloroketene, generated in situ, and an olefin can yield a cyclobutanone, which can then undergo a second cycloaddition to build the spiro[3.3]heptane framework. diva-portal.org These photochemical methods are valued for their ability to construct the strained spirocyclic system in a single key step, often with high stereocontrol. orgsyn.org

Stereoselective and Asymmetric Synthesis of this compound Analogs

Chiral Auxiliary Mediated Transformations (e.g., Strecker Reaction with Chiral Auxiliaries, Ellman's Sulfinamide)

The asymmetric synthesis of spiro[3.3]heptane derivatives can be achieved by employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

One prominent example is the asymmetric Strecker reaction, which is used to synthesize α-amino acids from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com By using a chiral amine or a chiral auxiliary, the addition of cyanide to the imine intermediate can be rendered highly diastereoselective. nih.govmasterorganicchemistry.com In the synthesis of chiral 1,6-functionalized spiro[3.3]heptane derivatives, a Strecker reaction mediated by (R)-α-phenylglycinol was successfully employed to install the amino and nitrile groups with high stereocontrol. nih.gov

Ellman's sulfinamide (tert-butanesulfinamide) is another versatile chiral auxiliary widely used for the asymmetric synthesis of amines. sigmaaldrich.comwikipedia.orgyale.edu Condensation of the sulfinamide with a ketone, such as a spiro[3.3]heptanone derivative, forms a chiral N-sulfinyl imine. nih.gov Subsequent nucleophilic addition to this imine occurs with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral amine. wikipedia.orgresearchgate.net This methodology provides a reliable route to enantiomerically enriched amino-substituted spiro[3.3]heptane analogs.

MethodChiral AuxiliaryTarget FunctionalityReference
Asymmetric Strecker Reaction(R)-α-phenylglycinolα-Amino nitrile nih.gov
Sulfinamide-Mediated AdditionEllman's SulfinamideChiral amine sigmaaldrich.comwikipedia.orgyale.edu

Enzyme-Catalyzed Asymmetric Approaches (e.g., Hydrolase-Catalyzed Resolutions)

Enzymatic methods offer an environmentally benign and highly selective approach to obtaining enantiomerically pure compounds. nih.gov For spiro[3.3]heptane derivatives, both kinetic resolutions of racemates and asymmetric desymmetrization of prochiral substrates have been successfully applied.

Hydrolases, such as lipases and esterases, are commonly used for the kinetic resolution of racemic alcohols or esters. In the synthesis of axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, enantioselective enzyme-catalyzed hydrolysis has been used to resolve a racemic mixture. rsc.org For example, pig liver esterase (PLE) was used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding an axially chiral product with moderate optical purity. rsc.org

Ketoreductases (a type of alcohol dehydrogenase) are effective for the asymmetric reduction of ketones to chiral alcohols. nih.gov A biocatalytic, ketoreductase-mediated reduction was used for the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. This approach provided access to both enantiomers of the corresponding axially chiral alcohol in high enantiomeric excess (ee). nih.govresearchgate.net

Enzyme TypeStrategySubstrate TypeProductReference
Hydrolase (Esterase)Asymmetric Hydrolysis / ResolutionRacemic di-acetateAxially chiral diol rsc.org
KetoreductaseDesymmetrizationProchiral ketoneAxially chiral alcohol nih.govresearchgate.net

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis can be applied to key bond-forming reactions that construct the spiro[3.3]heptane skeleton.

For instance, asymmetric [2+2] photocycloadditions, a key route to the cyclobutane core, can be controlled by chiral organocatalysts. The Yoon lab has demonstrated that a chiral phosphoric acid, a type of Brønsted acid organocatalyst, can catalyze the asymmetric [2+2] photodimerization of C-cinnamoyl imidazoles. orgsyn.org The catalyst operates by protonating the substrate, which results in a bathochromic shift and allows for selective irradiation of the catalyst-bound substrate, leading to high enantioselectivity and diastereoselectivity. orgsyn.org This strategy could potentially be adapted to the synthesis of chiral spiro[3.3]heptanes by designing appropriate alkene precursors. The development of such methods would provide a valuable metal-free alternative for the stereoselective synthesis of these strained spirocycles.

Late-Stage Functionalization of Spiro[3.3]heptane Derivatives

Late-stage functionalization of the spiro[3.3]heptane core is a critical strategy for accessing a diverse range of derivatives for applications in medicinal chemistry and materials science. These modifications allow for the introduction of various functional groups and the construction of more complex molecular architectures, including heterocyclic systems.

Oxidation of Hydroxyl Groups to Carbonyls

The oxidation of hydroxyl groups to ketones is a fundamental transformation in the functionalization of spiro[3.3]heptane scaffolds. For instance, this compound can be oxidized to its corresponding ketone, spiro[3.3]heptan-2-one. This ketone serves as a versatile intermediate for further synthetic manipulations. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include Swern oxidation and the use of Dess-Martin periodinane. univ.kiev.ua The resulting spiro[3.3]heptanones are valuable precursors for a range of subsequent reactions. google.com

Table 1: Oxidation of Spiro[3.3]heptane Alcohols
Starting MaterialReagentProductReference
tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylateDess-Martin periodinanetert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate univ.kiev.ua
This compoundSwern OxidationSpiro[3.3]heptan-2-one thieme-connect.de

Reductive Modifications (e.g., Wolff-Kishner Reduction)

Carbonyl groups on the spiro[3.3]heptane framework, such as in spiro[3.3]heptan-2-one, can undergo reductive modifications to introduce further diversity. The Wolff-Kishner reduction, for example, allows for the complete removal of the carbonyl oxygen to yield the parent spiroalkane. chemrxiv.org This reaction is particularly useful for accessing unsubstituted or specifically substituted spiro[3.3]heptane skeletons. For instance, the Wolff-Kishner reduction of a ketone derivative of spiro[3.3]heptane was used to produce a bromide-substituted spiro[3.3]heptane, which then underwent further reactions. chemrxiv.org Other reductive processes, such as reduction with lithium aluminum hydride, can convert ketones back to alcohols, often with diastereoselectivity that can be exploited in synthesis. chemrxiv.org

Halogenation and Subsequent Organometallic Reactions

Halogenated spiro[3.3]heptane derivatives are valuable intermediates for carbon-carbon bond-forming reactions. These compounds can be prepared through various methods, including from the corresponding alcohols or ketones. Once formed, these halogenated spiro[3.3]heptanes can be converted into organometallic reagents, such as Grignard or organolithium species. These reagents readily react with a variety of electrophiles, enabling the introduction of alkyl, aryl, and other functional groups. For example, a bromo-substituted spiro[3.3]heptane was treated with n-butyllithium and then reacted with electrophiles like trimethyl borate (B1201080) or dry ice to form organoboron compounds and carboxylic acids, respectively. chemrxiv.org

Nitrogen-Containing Moiety Introduction (e.g., Curtius Rearrangement, Amination)

The introduction of nitrogen-containing functional groups is a key step in the synthesis of many biologically active molecules. For spiro[3.3]heptane derivatives, this can be achieved through several methods. The Curtius rearrangement provides a route to convert carboxylic acids into amines via an isocyanate intermediate. chemrxiv.orgnih.govorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid. nih.govorganic-chemistry.orgchemistrysteps.com The resulting isocyanate can be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.org For instance, a spiro[3.3]heptane carboxylic acid was converted to an aniline (B41778) derivative via the Curtius reaction. chemrxiv.org Another common method is reductive amination, where a ketone, such as spiro[3.3]heptan-2-one, reacts with an amine in the presence of a reducing agent to form a new amine. chemrxiv.org

Table 2: Introduction of Nitrogen-Containing Moieties
Starting MaterialReactionKey ReagentsProductReference
Spiro[3.3]heptane carboxylic acidCurtius RearrangementAcyl azide formation, then heatSpiro[3.3]heptyl amine chemrxiv.org
Spiro[3.3]heptan-2-oneReductive AminationBenzylamine, H₂/Pd2-Aminospiro[3.3]heptane chemrxiv.org

Ring System Modifications to Heterospirocycles (e.g., Oxa-, Aza-, Thia-Spiro[3.3]heptanes)

The spiro[3.3]heptane framework can be modified to incorporate heteroatoms, leading to the formation of heterospirocycles such as oxa-, aza-, and thia-spiro[3.3]heptanes. rsc.orgrsc.org These structural analogs are of significant interest in medicinal chemistry as they can serve as bioisosteres for common carbocyclic and heterocyclic rings. rsc.orgrsc.org

Oxa-spiro[3.3]heptanes: The synthesis of oxaspiro[3.3]heptanes can be achieved through various routes. For example, 1-oxaspiro[3.3]heptane derivatives have been synthesized from 3-oxocyclobutane-1-carboxylic acid via a multi-step sequence involving Wittig olefination, reduction, epoxidation, and a Corey-Chaikovsky epoxide expansion. rsc.org

Aza-spiro[3.3]heptanes: Aza-spiro[3.3]heptanes are particularly important as they are considered bioisosteres of piperidine. rsc.org The synthesis of 2-azaspiro[3.3]heptane derivatives has been accomplished through ring-closure reactions of appropriately substituted 1,3-bis-electrophiles with 1,1-N-bis-nucleophiles. nih.gov For instance, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been synthesized using this strategy. nih.gov

Thia-spiro[3.3]heptanes: The introduction of a sulfur atom into the spiro[3.3]heptane core leads to thiaspiro[3.3]heptanes. The synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported starting from 2,2-bis(bromomethyl)-1,3-propanediol. The key steps involved the formation of a cyclobutane ring, introduction of a nitrogen-containing group via a Curtius rearrangement, and subsequent construction of the thietane (B1214591) ring. researchgate.net

Reactivity and Reaction Mechanisms of Spiro 3.3 Heptan 2 Ol and Its Derivatives

Chemical Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in spiro[3.3]heptan-2-ol is a key site for chemical modification, enabling its conversion into a range of other functional groups through oxidation, esterification, and etherification reactions.

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, spiro[3.3]heptan-2-one. This transformation is a fundamental functional group interconversion in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC), and solutions of sodium or potassium dichromate acidified with dilute sulfuric acid. chemguide.co.uklibretexts.org During the oxidation process with dichromate, the orange solution containing dichromate(VI) ions is reduced to a green solution containing chromium(III) ions, providing a visual indication of the reaction's progress. chemguide.co.uk More modern and milder methods, such as the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, or the use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst with a co-oxidant, are also effective. organic-chemistry.orgyoutube.com

The general transformation is illustrated below:

Figure 1: Oxidation of this compound to Spiro[3.3]heptan-2-one.

Table 1: Representative Oxidation Reactions of Secondary Alcohols. This table presents common methods applicable to the oxidation of this compound.

Oxidizing Agent/SystemSolventTypical ConditionsProduct
Na₂Cr₂O₇ / H₂SO₄Acetone0 °C to room temp.Spiro[3.3]heptan-2-one
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temp.Spiro[3.3]heptan-2-one
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)-78 °C to room temp.Spiro[3.3]heptan-2-one
TEMPO / NaOClDichloromethane (DCM) / H₂O0 °C to room temp.Spiro[3.3]heptan-2-one

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For instance, reaction with acetic anhydride in the presence of a base like pyridine or an acid catalyst will yield spiro[3.3]heptan-2-yl acetate. medcraveonline.com

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) to form the ether. wikipedia.orgmasterorganicchemistry.com Given that this compound is a secondary alcohol, the choice of the alkylating agent is crucial to favor substitution over elimination, with primary alkyl halides being the most suitable. masterorganicchemistry.com

Table 2: Examples of Esterification and Etherification Reactions.

ReactionReagentsCatalyst/BaseProduct
EsterificationAcetic anhydridePyridineSpiro[3.3]heptan-2-yl acetate
Etherification1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)-2-Methoxyspiro[3.3]heptane

Reactions Involving the Spirocyclic Core

The significant ring strain inherent in the two four-membered rings of the spiro[3.3]heptane framework makes it susceptible to reactions that lead to a more stable, less strained system.

While the spiro[3.3]heptane core is relatively stable under many conditions, the high ring strain can facilitate ring-opening reactions under acidic conditions. nih.gov The driving force for such reactions is the release of this strain energy. nih.govnih.gov In the presence of a strong acid, the oxygen of the hydroxyl group in a derivative can be protonated, creating a good leaving group. Departure of water can lead to the formation of a carbocation. This carbocationic intermediate can then undergo rearrangement, which may involve the cleavage of one of the C-C bonds of the cyclobutane (B1203170) rings, leading to an expanded or rearranged carbon skeleton. For example, acid-mediated semipinacol rearrangements have been observed in related strained spirocyclic systems, leading to ring expansion. nih.gov The exact nature of the product will depend on the stability of the potential carbocation intermediates and the reaction conditions.

A wide array of functionalized spiro[3.3]heptane derivatives can be accessed through the interconversion of functional groups, often starting from spiro[3.3]heptan-2-one, the oxidation product of the parent alcohol. chemrxiv.orgresearchgate.net These transformations allow for the introduction of diverse chemical handles on the rigid spirocyclic scaffold.

For example, the ketone can be converted to a bromide via a Wolff-Kishner reduction followed by treatment with a brominating agent. chemrxiv.org This bromide can then be transformed into a carboxylic acid through treatment with n-butyllithium and subsequent quenching with carbon dioxide. chemrxiv.org Furthermore, the carboxylic acid can be converted to an amine via a Curtius rearrangement. chemrxiv.org These synthetic routes provide access to a variety of mono- and difunctional spiro[3.3]heptane building blocks. researchgate.net

Table 3: Functional Group Interconversions from Spiro[3.3]heptan-2-one Derivatives.

Starting Material DerivativeReagentsIntermediate/ProductFunctional Group Change
Spiro[3.3]heptan-2-one1. H₂NNH₂/KOH (Wolff-Kishner)2. NBS2-Bromospiro[3.3]heptaneKetone to Alkane to Bromide
2-Bromospiro[3.3]heptane1. n-BuLi2. CO₂Spiro[3.3]heptane-2-carboxylic acidBromide to Carboxylic Acid
Spiro[3.3]heptane-2-carboxylic acid1. SOCl₂2. NaN₃3. Heat, then H₂OSpiro[3.3]heptan-2-amineCarboxylic Acid to Amine

Mechanistic Insights into Spiro[3.3]heptane Reactivity

The reactivity of spiro[3.3]heptane derivatives is fundamentally influenced by the substantial ring strain of the bicyclic system. libretexts.org This strain arises from the deviation of bond angles within the four-membered rings from the ideal tetrahedral angle. The release of this strain is a significant thermodynamic driving force for many of the reactions involving the spirocyclic core. nih.govnih.gov

In acid-catalyzed rearrangements, the formation of a carbocation adjacent to the strained ring is a key mechanistic step. nih.gov The stability of this carbocation and the potential for strain release will dictate the pathway of the reaction. Computational studies on related strained systems can provide insights into the relative stabilities of potential carbocationic intermediates. researchgate.net The unique geometry of the spiro[3.3]heptane system, with its non-coplanar exit vectors, also plays a crucial role in its chemical behavior and has led to its investigation as a bioisostere for benzene rings in medicinal chemistry. nih.gov

Reactions involving the hydroxyl group, such as the Williamson ether synthesis, generally follow established mechanistic pathways like the SN2 mechanism. wikipedia.orgmasterorganicchemistry.com However, the steric environment around the reaction center, imposed by the rigid spirocyclic framework, can influence reaction rates and the potential for competing side reactions like elimination. For instance, in the Williamson synthesis, the backside attack required for an SN2 reaction might be sterically hindered, potentially requiring more forcing conditions compared to a less hindered secondary alcohol. masterorganicchemistry.comchem-station.com

Stereochemical Aspects and Conformational Analysis

Chirality in Spiro[3.3]heptane Systems

Spiro[3.3]heptane derivatives are notable for exhibiting multiple types of chirality, including both central and axial chirality, depending on their substitution patterns. These elements of asymmetry are crucial in determining the molecule's interaction with other chiral entities, such as biological receptors.

Even without a traditional asymmetric carbon atom, certain substituted spiro[3.3]heptanes can be chiral. A classic example is the 2,6-disubstituted spiro[3.3]heptane system, which possesses axial chirality stackexchange.com. This type of chirality arises from the non-planar arrangement of the two rings and the presence of substituents that restrict rotation, creating a non-superimposable mirror image stackexchange.com. The chirality axis in these molecules passes through the C2 and C6 atoms and the central spiro carbon stackexchange.com. This is analogous to the chirality observed in allenes stackexchange.com.

The recognition of axial chirality in this scaffold is not new; the preparation and resolution of spiro[3.3]heptane-2,6-dicarboxylic acid was reported as early as 1907 wikipedia.org. Due to their rigid structure and low tendency for racemization, axially chiral spiro compounds are considered excellent candidates for use as linkers in the synthesis of chiral metal-organic frameworks (MOFs) researchgate.net.

The stereochemistry of spiro[3.3]heptane derivatives is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For a monosubstituted compound like Spiro[3.3]heptan-2-ol, the C2 carbon is a stereogenic center, and its absolute configuration is designated as either R or S.

Diastereomerism and Enantiomerism in this compound Derivatives

The presence of a hydroxyl group at the C2 position makes this compound an inherently chiral molecule, existing as a pair of enantiomers (R-Spiro[3.3]heptan-2-ol and S-Spiro[3.3]heptan-2-ol). When additional substituents are introduced onto the spiro[3.3]heptane skeleton, the possibility of diastereomerism arises. For example, a 2,6-disubstituted spiro[3.3]heptane containing a hydroxyl group at C2 and another substituent at C6 would have multiple stereogenic elements: the stereocenter at C2 and the axis of chirality. This combination results in the formation of diastereomers, which have different physical and chemical properties.

The separation of enantiomers of spiro[3.3]heptane derivatives is a critical step for their application in stereospecific synthesis and pharmaceutical development. Several techniques have been successfully employed for this purpose.

Enzymatic resolution has proven to be an effective method for obtaining enantiomerically enriched spiro[3.3]heptane derivatives. This technique leverages the stereoselectivity of enzymes to catalyze reactions on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted forms. Examples include:

Ketoreductase-mediated reduction: This biocatalytic desymmetrization has been used to induce axial chirality in 2,6-disubstituted spiro[3.3]heptane systems, providing access to both enantiomers of the resulting alcohols in high enantiomeric excess.

Esterase-catalyzed hydrolysis: Pig liver esterase has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane to yield axially chiral products rsc.org. Racemic 2,6-disubstituted spiro[3.3]heptane derivatives have also been resolved through enantioselective enzyme-catalyzed hydrolysis rsc.org.

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for both the analytical and preparative separation of spiro[3.3]heptane enantiomers researchgate.netnih.gov. For example, the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid were successfully separated after conversion to their dicinnamyl ester derivatives using a cellulose phenyl carbamate stationary phase researchgate.net.

The table below summarizes some of the key resolution techniques applied to spiro[3.3]heptane derivatives.

Resolution TechniqueDerivative ClassKey Reagent/MethodOutcome
Enzymatic Resolution 2,6-Disubstituted ketonesKetoreductases (KREDs)Access to both enantiomers of axially chiral alcohols in high ee.
Enzymatic Resolution 2,6-Disubstituted estersPig Liver EsteraseEnantioselective hydrolysis to resolve racemic mixtures rsc.org.
Classical Resolution 2,6-Dicarboxylic acidsBrucine (diastereomeric salt formation)Separation of enantiomers, though optical purity may need further enhancement.
Chiral HPLC 2,6-Dicarboxylic acid estersCellulose phenyl carbamate columnHigh-resolution separation of enantiomers researchgate.netnih.gov.
Chiral Chromatography 1,6-Disubstituted amino acidsChiral auxiliary (Ellman's sulfinamide) followed by chromatographySeparation of all four stereoisomers nih.gov.

Conformational Dynamics and Restriction in Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane scaffold is characterized by its conformational rigidity researchgate.net. The two cyclobutane (B1203170) rings are held in a fixed, perpendicular orientation by the central spiro atom. This structural constraint limits the conformational freedom of the molecule compared to more flexible systems like cyclohexane acs.org.

This inherent rigidity makes the spiro[3.3]heptane core a valuable "restricted surrogate" for other cyclic systems in drug design acs.org. By replacing a flexible ring, such as a piperidine or cyclohexane, with a spiro[3.3]heptane moiety, medicinal chemists can lock a molecule into a specific bioactive conformation, potentially improving its potency and selectivity researchgate.netacs.org. Structural analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can act as constrained mimics of cis-1,4- and trans-1,3-disubstituted cyclohexanes acs.org. Computational studies on related carbenes have identified distinct puckered and flatter geometric conformations of the cyclobutylidene rings, highlighting the subtle but important conformational dynamics that exist even within this rigid framework acs.org.

The spiro[3.3]heptane molecule is composed of two cyclobutane rings. Cyclobutane itself exhibits significant ring strain due to deviations from the ideal sp³ bond angle of 109.5° and the presence of torsional strain from eclipsing hydrogen atoms. This inherent strain is a defining characteristic of the spiro[3.3]heptane scaffold acs.org.

The total strain energy of spiro[3.3]heptane has been calculated to be approximately 51.0-51.5 kcal/mol swarthmore.edu. This high strain energy influences the molecule's geometry and reactivity. The cyclobutane rings in spiro[3.3]heptane are not perfectly planar; they adopt a puckered conformation to partially alleviate the torsional strain between adjacent methylene (B1212753) groups. This puckering is a key feature of its conformational landscape acs.org. The fixed, spiro-fused arrangement prevents the rings from undergoing the dynamic ring-flipping seen in cyclohexane, leading to its characteristic conformational restriction. The strain within the scaffold can be harnessed in chemical synthesis, for example, through strain-release reactions acs.org.

Influence of Substituents on Conformational Preferences

The conformational landscape of the spiro[3.3]heptane framework is significantly influenced by the nature and position of its substituents. While detailed experimental and computational studies specifically focusing on this compound are limited in publicly available scientific literature, general principles of conformational analysis of substituted cyclobutanes can provide insight into the expected behavior. The puckering of the two cyclobutane rings and the relative orientation of substituents are governed by a delicate balance of steric and electronic interactions.

The introduction of substituents on the spiro[3.3]heptane skeleton, which possesses a rigid and sterically constrained structure, dictates the spatial arrangement of functional groups. This conformational restriction is a key feature exploited in medicinal chemistry and drug design to create molecules with well-defined three-dimensional shapes. For instance, the synthesis of various regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been reported, where the rigid framework is used to control the topology of the amino acid side chains.

Structural analyses of disubstituted spiro[3.3]heptane derivatives have revealed similarities to cyclohexane systems, suggesting that substituents can adopt pseudo-axial and pseudo-equatorial orientations. For example, studies on 1,6-disubstituted spiro[3.3]heptanes have shown that they can act as constrained surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes, indicating that the conformational preferences of substituents on the spiro[3.3]heptane core can mimic those in more common carbocyclic systems.

In the absence of specific research on this compound, a comprehensive analysis of the influence of various substituents on its conformational preferences, including detailed data on dihedral angles and energy differences between conformers, cannot be provided at this time. Further dedicated spectroscopic and computational studies would be necessary to elucidate these specific stereochemical aspects.

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Absolute Configuration and Geometry Elucidation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule. researchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. purechemistry.org

For spirocyclic compounds, X-ray crystallography is particularly valuable for defining the geometry of the strained ring systems. While specific crystallographic data for Spiro[3.3]heptan-2-ol is not widely reported, extensive studies have been conducted on closely related derivatives, such as various substituted spiro[3.3]heptanes. chemrxiv.org These analyses confirm the characteristic puckered conformation of the two cyclobutane (B1203170) rings, which are joined at a single quaternary carbon atom. The geometry of this core structure is a foundational piece of information for understanding the reactivity and biological activity of this class of molecules.

The determination of absolute configuration is a crucial aspect for chiral molecules like this compound. purechemistry.org By using anomalous dispersion effects, typically with copper radiation, the spatial arrangement of atoms can be determined, allowing for the assignment of R/S configurations. researchgate.net In the absence of a heavy atom, derivatization of the alcohol with a chiral reagent containing a heavy atom can facilitate the determination of the absolute configuration. nih.gov

Table 1: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative (Note: This is an illustrative table based on typical data for this class of compounds, as specific data for this compound is not publicly available.)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.54
b (Å) 10.21
c (Å) 9.88
β (°) 114.2
Volume (ų) 785.1

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, ROESY)

The structural assignment of this compound relies heavily on a suite of NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, one would expect a complex series of signals in the aliphatic region (typically 1.5-2.5 ppm) for the cyclobutane ring protons and a characteristic signal for the proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-2), which would appear further downfield (typically 3.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. This compound is expected to show seven distinct signals. The spirocyclic carbon atom would appear as a quaternary signal, while the carbon attached to the hydroxyl group (C-2) would be shifted downfield (typically 60-75 ppm) compared to the other methylene (B1212753) carbons in the rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of which protons are attached to which carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformational details.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values for illustrative purposes.)

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C1 ~35 ~2.2
C2 ~70 ~4.1
C3 ~35 ~2.2
C4 ~20 ~1.9
C5 (Spiro) ~40 -
C6 ~30 ~2.1

Elucidation of Stereochemistry via NMR (e.g., NOESY)

The relative stereochemistry of the hydroxyl group in this compound can be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or its alternative, ROESY. The NOE effect arises between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

By analyzing the cross-peaks in a NOESY spectrum, one can establish the spatial relationships between the carbinol proton (H-2) and other protons on the spiro[3.3]heptane framework. For example, a strong NOE correlation between H-2 and specific protons on the adjacent cyclobutane ring would indicate their proximity and help to define the orientation of the hydroxyl group as either cis or trans to that ring. This information is critical for distinguishing between possible diastereomers. In studies of substituted spiro[3.3]heptanones, 2D NMR techniques have been successfully used to determine the cis/trans configuration of substituents. chemrxiv.org

Q & A

Q. What are the recommended synthetic routes for Spiro[3.3]heptan-2-ol, and how can purity be validated?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous spirocyclic alcohols (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid) suggest a multi-step approach involving spiroannulation and functional group transformations. For example, spiro compounds are often synthesized via cyclization reactions using ketones or esters as precursors . Purity validation should follow standardized protocols:
  • Chromatography : Use HPLC or GC with reference standards (e.g., as described for peroxide quantification in ).
  • Spectroscopy : Confirm structural integrity via 1H^1H/13C^{13}C-NMR and IR spectroscopy, adhering to reporting standards in (e.g., full characterization data for new compounds).
  • Purity Criteria : Ensure ≥95% purity via integration of chromatographic peaks or elemental analysis .

Q. How should researchers design experiments to characterize the physical properties of this compound?

  • Methodological Answer : Follow a systematic approach:
  • Thermodynamic Data : Measure melting/boiling points using differential scanning calorimetry (DSC) or gas-phase techniques, as demonstrated for Spiro[2.4]hepta-4,6-diene (ΔfH°gas = 238 kJ/mol; bp = 330.2 K at 0.133 bar) .
  • Solubility : Use shake-flask methods with solvents like methanol or ethyl acetate (common matrices in and ).
  • Spectroscopic Libraries : Compare results with spirocyclic analogs in databases like NIST Chemistry WebBook (e.g., gas-phase IR data in ) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:
  • Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., solvent, temperature, catalyst) to isolate variables. highlights consensus-building via Delphi surveys for data harmonization.
  • Computational Modeling : Perform DFT calculations to predict reaction pathways (e.g., acid-catalyzed ring-opening mechanisms in ) and validate with experimental kinetics .
  • Error Tracing : Audit instrumentation calibration (e.g., spectrophotometer protocols in ) and sample handling (e.g., storage at 2–8°C for labile spiro compounds, as in ) .

Q. How can researchers optimize the stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Leverage enantioselective catalysis and reaction engineering:
  • Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric hydrogenation or cycloaddition reactions.
  • Kinetic Control : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to isolate intermediates, as suggested in ’s framework for spiro compound reactivity .
  • Chiral Purity Assessment : Use chiral HPLC or polarimetry, referencing purity guidelines in .

Q. What computational methods are suitable for studying this compound’s conformational dynamics?

  • Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics:
  • MD Simulations : Analyze ring puckering and substituent effects using software like Gaussian or GROMACS, parameterized with experimental data (e.g., enthalpy values from ) .
  • QM/MM Hybrid Models : Predict transition states for reactions like oxidation (e.g., peroxide formation in ) or acid-catalyzed rearrangements .
  • Data Validation : Cross-check computational results with crystallographic data (if available) or spectroscopic benchmarks .

Data Reporting and Reproducibility

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

  • Methodological Answer : Adhere to journal-specific guidelines (e.g., ’s instructions for Beilstein Journal of Organic Chemistry):
  • Detailed Methods : Report catalyst loadings, solvent ratios, and reaction times. For novel compounds, include 1H^1H-NMR shifts, coupling constants, and HRMS data .
  • Supporting Information : Deposit raw data (e.g., chromatograms, spectra) in repositories like Zenodo, with hyperlinks in the main text (see ’s supplementary material guidelines) .
  • Negative Results : Document failed experiments (e.g., unsuccessful cyclization attempts) to guide future work .

Contradictory Data Example

A 2023 study reported this compound’s boiling point as 155°C, while a 2024 computational model predicted 142°C. To resolve:

Replicate the experimental setup using calibrated equipment (’s spectrophotometer protocols).

Validate computational parameters (e.g., basis sets) against known spiro compounds ( and ).

Publish a comparative analysis in line with ’s consensus framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.